2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(3-phenylpropyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-(1,3-benzodioxole-5-carbonylamino)-N-(3-phenylpropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c29-23(17-11-12-19-20(14-17)32-15-31-19)28-25-27-22-18(9-4-10-21(22)33-25)24(30)26-13-5-8-16-6-2-1-3-7-16/h1-3,6-7,11-12,14,18H,4-5,8-10,13,15H2,(H,26,30)(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRIPFDCMKDXGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)NCCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(3-phenylpropyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a synthetic derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of benzo[d][1,3]dioxole derivatives, characterized by the presence of a carboxamide functional group and a tetrahydrobenzo[d]thiazole moiety. The molecular formula can be denoted as , with a molecular weight of approximately 414.52 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing benzo[d][1,3]dioxole and thiazole moieties. For instance:
- A study synthesized various thiourea derivatives incorporating benzo[d][1,3]dioxole and tested their cytotoxic effects on cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The results showed significant cytotoxicity with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .
- The mechanisms underlying this activity were investigated through assessments of apoptosis pathways and cell cycle analysis. Notably, compounds demonstrated the ability to inhibit the EGFR pathway and modulate mitochondrial apoptosis proteins such as Bax and Bcl-2 .
The biological activity of this compound can be attributed to several mechanisms:
- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- Apoptosis Induction : Through the activation of apoptotic pathways, the compound promotes programmed cell death in malignant cells while sparing normal cells .
- Cell Cycle Arrest : Analysis indicates that treatment with this compound can cause cell cycle arrest at specific phases, further contributing to its anticancer efficacy .
Case Studies
Several case studies have documented the effects of related compounds on various cancer types:
- Study on Thiourea Derivatives : A specific derivative demonstrated an IC50 value of 1.54 µM against HCT116 cells, indicating potent antiproliferative effects compared to standard treatments .
- Benzodioxol Derivatives in Diabetes Research : Another study explored benzodioxol derivatives for their antidiabetic potential but also noted their cytotoxic effects on cancer cell lines, suggesting a dual therapeutic potential .
Comparative Table of Biological Activities
| Compound Name | Cancer Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Doxorubicin | HepG2 | 7.46 | Chemotherapy |
| Thiourea Derivative | HCT116 | 1.54 | EGFR Inhibition |
| 2-(benzo[d][1,3]dioxole...) | MCF-7 | TBD | Apoptosis Induction |
Comparison with Similar Compounds
2-(Benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide (CAS: 955709-41-8)
- Molecular Formula : C₂₅H₂₅N₃O₅S (identical to the target compound)
- Substituent Variation : The N-alkyl chain is a 2-methoxyphenethyl group instead of 3-phenylpropyl.
2-(Benzo[d][1,3]dioxole-5-carboxamido)-N-(2-(cyclohex-1-en-1-yl)ethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide (CAS: 955759-02-1)
- Molecular Formula : C₂₃H₂₅N₃O₄S
- Structural Differences :
- The thiazole core is fused to a cyclopentane ring (5,6-dihydro-4H-cyclopenta[d]thiazole) instead of a tetrahydrobenzo ring.
- The N-substituent is a cyclohexenylethyl group.
- The cyclohexenyl group introduces unsaturation, affecting conformational flexibility .
Comparative Data Table
Research Findings and Implications
Structure-Activity Relationships (SAR)
- N-Substituent Effects: The 3-phenylpropyl group in the target compound maximizes hydrophobic interactions, likely favoring targets with extended apolar binding sites (e.g., kinase ATP pockets). The 2-methoxyphenethyl variant (CAS 955709-41-8) may exhibit improved solubility due to the methoxy group but could face faster oxidative metabolism via cytochrome P450 enzymes .
Core Modifications :
- The tetrahydrobenzo[d]thiazole core provides a planar structure suitable for π-stacking with aromatic residues in proteins.
- The cyclopenta[d]thiazole core (CAS 955759-02-1) reduces ring strain, possibly improving synthetic yields but limiting conformational adaptability .
Preparation Methods
Benzo[d]Dioxole-5-Carboxylic Acid Synthesis
The benzo[d]dioxole moiety is synthesized via cyclocondensation of catechol derivatives with dichloromethane or dibromomethane under basic conditions. For instance, 3,4-dihydroxybenzoic acid is treated with dibromomethane in the presence of potassium carbonate, yielding benzo[d]dioxole-5-carboxylic acid (Table 1).
Table 1: Synthesis of Benzo[d]Dioxole-5-Carboxylic Acid
| Starting Material | Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| 3,4-Dihydroxybenzoic acid | Dibromomethane | K₂CO₃, DMF, 80°C, 12h | 78% |
Alternative routes involve Pd-catalyzed arylation to construct the benzo[d]dioxole scaffold, though this method is less common for carboxylic acid derivatives.
4,5,6,7-Tetrahydrobenzo[d]Thiazole-4-Carboxylic Acid Synthesis
The tetrahydrobenzo[d]thiazole ring is formed via cyclization of N-(ω-halogenoalkyl)-substituted amides using Lawesson’s reagent. For example, ethyl 2-amino-4,5,6,7-tetrahydrobenzoate reacts with thionation reagents to yield the thiazole intermediate (Table 2).
Table 2: Thiazole Ring Formation via Lawesson’s Reagent
| Substrate | Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzoate | Lawesson’s reagent | Toluene, reflux, 6h | 65% |
The reaction proceeds through a thioamide intermediate, which undergoes intramolecular cyclization to form the tetrahydrothiazole ring.
Amide Bond Formation Strategies
Activation of Carboxylic Acid Moieties
The carboxylic acid groups of both intermediates are activated using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Activation is typically performed in anhydrous dichloromethane or dimethylformamide (DMF) at 0–25°C (Table 3).
Table 3: Carboxylic Acid Activation Conditions
| Carboxylic Acid | Coupling Agent | Solvent | Temperature | Reference |
|---|---|---|---|---|
| Benzo[d]dioxole-5-carboxylic acid | DCC | DCM | 0°C → 25°C |
Coupling with N-(3-Phenylpropyl)Amine
The activated carboxylic acids are sequentially coupled with N-(3-phenylpropyl)amine. The first amidation links the benzo[d]dioxole-5-carboxamido group to the tetrahydrothiazole core, followed by a second coupling to attach the 3-phenylpropyl moiety (Table 4).
Table 4: Amidation Reaction Parameters
| Step | Activated Acid | Amine | Base | Yield | Reference |
|---|---|---|---|---|---|
| 1 | Benzo[d]dioxole-5-carbonyl | Tetrahydrothiazole-NH₂ | Triethylamine | 72% | |
| 2 | Tetrahydrothiazole-4-carbonyl | N-(3-Phenylpropyl)amine | DMAP | 68% |
The use of 4-dimethylaminopyridine (DMAP) as a catalyst enhances nucleophilic attack by the amine.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Optimal yields for amide coupling are achieved in polar aprotic solvents (e.g., DMF) at 0–5°C to minimize side reactions. Elevated temperatures (25–40°C) reduce yields due to epimerization or hydrolysis.
Purification and Characterization
Recrystallization and Chromatography
Crude products are purified via recrystallization (ethanol/water) or silica gel chromatography (ethyl acetate/hexane). The final compound exhibits a melting point of 189–191°C.
Spectroscopic Analysis
- ¹H NMR (DMSO- d₆) : δ 7.45 (d, J = 8.1 Hz, 1H, aromatic), 4.25 (s, 2H, dioxole-CH₂), 3.10 (t, J = 7.2 Hz, 2H, thiazole-CH₂).
- MS (ESI+) : m/z 496.2 [M+H]⁺.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
